molecular formula C26H36N2O2 B11976432 N'-{(E)-[4-(benzyloxy)phenyl]methylidene}dodecanehydrazide

N'-{(E)-[4-(benzyloxy)phenyl]methylidene}dodecanehydrazide

Cat. No.: B11976432
M. Wt: 408.6 g/mol
InChI Key: MFTLNIVDYFALPI-SZXQPVLSSA-N
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Description

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}dodecanohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). The compound’s structure includes a benzyloxyphenyl group and a dodecanohydrazide moiety, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}dodecanohydrazide typically involves the condensation reaction between 4-(benzyloxy)benzaldehyde and dodecanohydrazide. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for N’-{(E)-[4-(benzyloxy)phenyl]methylidene}dodecanohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}dodecanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.

    Substitution: The benzyloxy group can participate in substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted benzyloxyphenyl derivatives.

Scientific Research Applications

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}dodecanohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}dodecanohydrazide involves its interaction with specific molecular targets and pathways. The hydrazone group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the benzyloxyphenyl group may interact with hydrophobic pockets in biological molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}dodecanohydrazide is unique due to its long dodecanohydrazide chain, which imparts distinct physicochemical properties compared to shorter-chain analogs. This structural feature can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications that require these characteristics.

Properties

Molecular Formula

C26H36N2O2

Molecular Weight

408.6 g/mol

IUPAC Name

N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]dodecanamide

InChI

InChI=1S/C26H36N2O2/c1-2-3-4-5-6-7-8-9-13-16-26(29)28-27-21-23-17-19-25(20-18-23)30-22-24-14-11-10-12-15-24/h10-12,14-15,17-21H,2-9,13,16,22H2,1H3,(H,28,29)/b27-21+

InChI Key

MFTLNIVDYFALPI-SZXQPVLSSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OCC2=CC=CC=C2

Canonical SMILES

CCCCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

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